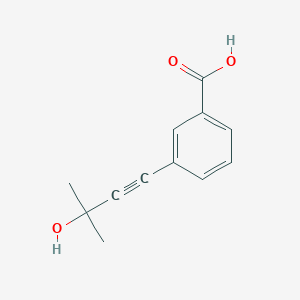
N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, also known as N-Methyl-4-chloro-3-methylphenoxyacetanilide, is a synthetic organic compound that is used in various scientific research applications. It is an amide derivative of the phenoxyacetic acid family and is a white, crystalline solid. It was first synthesized in 1950 and has since been used in numerous laboratories for a variety of scientific studies.
Scientific Research Applications
Hydrogen Bond Studies
Compounds similar to N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide have been studied for their hydrogen bonding capabilities. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, characterized by various spectroscopic methods, exhibited intra- and intermolecular hydrogen bonds in solution. These studies enhance understanding of molecular interactions in similar compounds (Romero & Margarita, 2008).
Structural Analyses
Research on structural analysis of similar compounds, like 2-Chloro-N-(3-methylphenyl)acetamide, has been conducted. This work provides insights into molecular conformation and bonding, with potential implications for the design of new molecules with specific properties (Gowda et al., 2007).
Radiosynthesis Applications
Compounds with structural similarities have been used in radiosynthesis studies. For example, chloroacetanilide herbicides and dichloroacetamide safeners have been synthesized with high specific activity, aiding in the study of their metabolism and mode of action (Latli & Casida, 1995).
Antimalarial Activity Research
Related compounds have been synthesized and evaluated for antimalarial activity. Quantitative structure-activity relationship studies in this area contribute to the development of effective antimalarial drugs (Werbel et al., 1986).
Polymer Chemistry
Research in polymer chemistry has utilized derivatives of related compounds. For instance, the synthesis of new AB-type monomers for polybenzimidazoles from similar acetamide derivatives illustrates the broad applicability of these compounds in material science (Begunov & Valyaeva, 2015).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-8-13(4-5-14(10)17)21-9-16(20)19-15-6-3-12(18)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHDDFNOSQBMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1384849.png)

![6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384851.png)



![[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B1384856.png)

![[5-(2-Thienyl)isoxazol-3-yl]acetic acid](/img/structure/B1384859.png)
![[(2-Fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B1384860.png)